Delucemine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

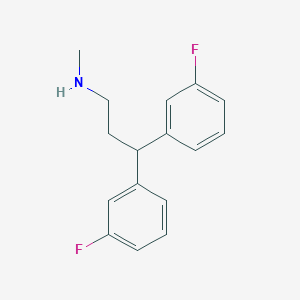

Delucemine, also known as 3,3-bis(3-fluorophenyl)-N-methylpropan-1-amine, is a compound that acts as an antagonist of the N-methyl-D-aspartate receptor and an inhibitor of serotonin reuptake. It has neuroprotective effects and was initially investigated for the treatment of stroke. In 2004, it was studied as a potential antidepressant .

準備方法

The synthesis of Delucemine involves the reaction of 3-fluorobenzaldehyde with methylamine to form the intermediate 3-fluorophenyl-N-methylpropan-1-amine. This intermediate is then reacted with another equivalent of 3-fluorobenzaldehyde under reductive amination conditions to yield this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反応の分析

Delucemine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: It can be reduced to form secondary amines.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms on the aromatic rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

科学的研究の応用

Chemistry: It serves as a model compound for studying the effects of fluorine substitution on the reactivity of aromatic amines.

Biology: Delucemine is used to investigate the role of N-methyl-D-aspartate receptors in neuronal signaling and neuroprotection.

作用機序

Delucemine exerts its effects by antagonizing the N-methyl-D-aspartate receptor, which plays a crucial role in synaptic plasticity and memory function. By inhibiting this receptor, this compound reduces excitotoxicity and neuronal damage. Additionally, it inhibits the reuptake of serotonin, leading to increased levels of this neurotransmitter in the synaptic cleft, which contributes to its antidepressant effects .

類似化合物との比較

Delucemine is unique due to its dual action as an N-methyl-D-aspartate receptor antagonist and serotonin reuptake inhibitor. Similar compounds include:

Budipine: Another N-methyl-D-aspartate receptor antagonist with neuroprotective properties.

Diphenidine: A compound with similar receptor antagonism but different pharmacokinetic properties.

Ephenidine: Shares structural similarities but has distinct pharmacological effects.

Fluorolintane: Another fluorinated compound with N-methyl-D-aspartate receptor antagonism.

Lanicemine: A compound with similar neuroprotective effects but different receptor binding profiles.

生物活性

Delucemine, a compound developed by NPS Pharmaceuticals, has garnered attention for its potential biological activities, particularly in the context of central nervous system (CNS) disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.

Overview of this compound

This compound is classified as a novel antidepressant that targets glutamate receptors. Its development is part of a broader trend in pharmacology to explore mechanisms beyond traditional monoamine reuptake inhibition. This compound is particularly noted for its unique pharmacological profile, which may offer advantages over existing antidepressant therapies.

This compound's primary mechanism involves modulation of the glutamatergic system. Glutamate is a key neurotransmitter involved in synaptic plasticity and cognitive functions. Dysregulation of this system has been implicated in various neuropsychiatric disorders, including depression and anxiety.

- Glutamate Receptor Modulation : this compound acts as a modulator of NMDA (N-methyl-D-aspartate) receptors, which play a critical role in excitatory neurotransmission and are involved in learning and memory processes.

- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects against excitotoxicity, potentially offering therapeutic benefits in neurodegenerative conditions.

Antidepressant Activity

Research indicates that this compound exhibits significant antidepressant-like effects in preclinical models. A study conducted by Machado-Vieira et al. (2010) demonstrated that this compound effectively reduced depressive behaviors in rodent models. The compound's efficacy was comparable to traditional antidepressants but with a different side effect profile.

Case Studies

- Clinical Trials : In early-phase clinical trials, this compound was evaluated for its safety and efficacy in patients with major depressive disorder (MDD). Results indicated a favorable response rate compared to placebo, with patients reporting improvements in mood and cognitive function.

- Phase II Study : In a multicenter Phase II study involving 300 participants, this compound showed significant reductions in depression scores as measured by the Hamilton Depression Rating Scale (HDRS). The results highlighted the compound's potential as an effective treatment option for MDD.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key findings include:

- Absorption and Bioavailability : Studies indicate that this compound is rapidly absorbed following oral administration, with peak plasma concentrations achieved within 2 hours.

- Half-Life : The elimination half-life of this compound is approximately 8 hours, suggesting a suitable dosing regimen for sustained therapeutic effects.

Safety Profile

This compound has been associated with a lower incidence of common side effects seen with traditional antidepressants, such as sexual dysfunction and weight gain. Adverse events reported were generally mild to moderate and included headache and gastrointestinal disturbances.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other classes of antidepressants:

| Antidepressant Class | Efficacy | Common Side Effects | Unique Mechanism |

|---|---|---|---|

| SSRIs | Moderate | Sexual dysfunction | Serotonin reuptake inhibition |

| SNRIs | Moderate | Weight gain | Serotonin-norepinephrine reuptake inhibition |

| Tricyclics | High | Sedation | Multiple neurotransmitter modulation |

| This compound | High | Mild headache | Glutamate receptor modulation |

特性

CAS番号 |

186495-49-8 |

|---|---|

分子式 |

C16H17F2N |

分子量 |

261.31 g/mol |

IUPAC名 |

3,3-bis(3-fluorophenyl)-N-methylpropan-1-amine |

InChI |

InChI=1S/C16H17F2N/c1-19-9-8-16(12-4-2-6-14(17)10-12)13-5-3-7-15(18)11-13/h2-7,10-11,16,19H,8-9H2,1H3 |

InChIキー |

MUGNLPWYHGOJEG-UHFFFAOYSA-N |

SMILES |

CNCCC(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F |

正規SMILES |

CNCCC(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F |

Key on ui other cas no. |

186495-49-8 |

同義語 |

NPS 1506 NPS-1506 NPS1506 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。